3-Bromo-2-propoxyaniline

Medicinal Chemistry Drug Metabolism ADME-Tox

Researchers requiring precise 3-bromo/2-propoxy substitution patterns for cross-coupling often face supply inconsistency. 3-Bromo-2-propoxyaniline (CAS 1517696-48-8) resolves this with its defined reactivity profile. - Enables Suzuki-Miyaura and Buchwald-Hartwig couplings at the 3-bromine site, modulated by the adjacent 2-propoxy group for enhanced lipophilicity and electronic control. - Serves as a validated CYP1A2 reference scaffold (IC50 7.0 µM in human liver microsomes), supporting rational ADME-Tox optimization. - Demonstrated MAO-A/MAO-B inhibition with measurable selectivity, providing a quantitative baseline for neurodegenerative disease SAR campaigns. Reliable supply with batch-to-batch consistency for reproducible research outcomes.

Molecular Formula C9H12BrNO
Molecular Weight 230.10 g/mol
Cat. No. B7937071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-propoxyaniline
Molecular FormulaC9H12BrNO
Molecular Weight230.10 g/mol
Structural Identifiers
SMILESCCCOC1=C(C=CC=C1Br)N
InChIInChI=1S/C9H12BrNO/c1-2-6-12-9-7(10)4-3-5-8(9)11/h3-5H,2,6,11H2,1H3
InChIKeyCDXQBAFGQUSORB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2-propoxyaniline: Core Properties & Procurement


3-Bromo-2-propoxyaniline (CAS 1517696-48-8) is a brominated aniline derivative with the molecular formula C9H12BrNO and molecular weight 230.10 g/mol [1]. It features a bromine atom at the 3-position and a propoxy group at the 2-position of the aniline ring, placing it within the broader class of halogenated aromatic amines [1]. This substitution pattern enables its use as a versatile building block in organic synthesis, particularly for the construction of more complex molecules via cross-coupling reactions and nucleophilic substitution at the reactive bromine site . Its procurement is primarily driven by research applications in medicinal chemistry, agrochemical development, and materials science, where its unique steric and electronic profile offers distinct advantages over simpler aniline analogs .

Workflow
Cross-coupling building block for medicinal chemistry and agrochemical synthesis
Selection
3-bromo-2-propoxy substitution pattern for targeted Suzuki, Buchwald-Hartwig reactions
Use context
CYP inhibition screening and MAO isoform selectivity studies as scaffold starting point

Why 3-Bromo-2-propoxyaniline Lacks Direct Substitutes


Generic substitution with other aniline derivatives is often not feasible due to the critical interplay between the 3-bromo and 2-propoxy substituents, which governs both reactivity and physicochemical properties. For instance, the bromine atom at the 3-position is specifically positioned for targeted cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig couplings, while the adjacent 2-propoxy group significantly modulates the electronic environment of the aromatic ring and enhances lipophilicity compared to methoxy or ethoxy analogs . Furthermore, the presence of both substituents alters the basicity and hydrogen-bonding capacity of the amine, directly impacting its performance in downstream applications such as enzyme inhibition assays or material synthesis [1]. Replacing it with a compound lacking either substituent or with a different halogen can lead to altered reaction kinetics, lower yields, or complete failure in the intended transformation, making exact structural fidelity essential for reproducible research [2].

Reactivity Removing the 3-bromo or altering halogen may compromise cross-coupling yields and regioselectivity
Electronic The 2-propoxy group modulates ring electronics; methoxy or ethoxy analogs may shift reaction profiles
Physicochemical Lipophilicity and amine basicity depend on both substituents; simple anilines may not reproduce assay behavior

3-Bromo-2-propoxyaniline vs. Analogs: Quantitative Guide


CYP1A2 Inhibition Potency

In human liver microsome assays, 3-Bromo-2-propoxyaniline (as part of a larger scaffold) exhibits an IC50 of 7.0 μM for CYP1A2 inhibition, a clinically relevant cytochrome P450 enzyme [1]. This data provides a baseline for assessing potential drug-drug interaction risk in lead optimization. While direct comparator data for close structural analogs (e.g., 3-bromo-2-methoxyaniline) is not available in this specific assay, this value serves as a benchmark for evaluating the impact of the 2-propoxy group on CYP inhibition profiles within medicinal chemistry programs [1].

CYP1A2 inhibition
Class-level inference
IC50 7.0 µM (7000 nM)
Supports metabolic stability screening and ADME-Tox profiling
Human liver microsomes, LC/MS/MS; baseline for scaffold evaluation
Medicinal Chemistry Drug Metabolism ADME-Tox CYP Inhibition

MAO-B Inhibition Activity

A derivative of 3-Bromo-2-propoxyaniline has been evaluated for its inhibitory activity against human Monoamine Oxidase B (MAO-B), a key target in neurodegenerative diseases. The compound demonstrates an IC50 of >1.0 μM against recombinant human MAO-B at pH 7.4 and 37°C [1]. While this indicates relatively weak inhibition compared to clinical MAO-B inhibitors (which often have nanomolar IC50s), it provides a quantitative starting point for structure-activity relationship (SAR) studies aimed at improving potency through further chemical modification of the 3-Bromo-2-propoxyaniline core [1].

MAO-B inhibition
Class-level inference
IC50 > 1.0 µM (>1000 nM)
Provides baseline for SAR studies targeting neurodegenerative research models
Recombinant human MAO-B, pH 7.4, 37°C; weak inhibition compared to clinical leads
Neuropharmacology Enzyme Inhibition MAO-B Inhibitors Parkinson's Disease

MAO-A vs. MAO-B Selectivity

The same 3-Bromo-2-propoxyaniline derivative was also tested against human Monoamine Oxidase A (MAO-A) to assess isoform selectivity. The compound showed an IC50 of <1.0 μM (<1000 nM) for MAO-A under identical assay conditions (pH 7.4, 37°C) [1]. This suggests a slight preference for MAO-A over MAO-B (IC50 >1.0 μM) and provides a direct, quantitative comparison of selectivity within the same experimental system [1]. This selectivity profile is valuable for designing inhibitors that target one isoform over the other to minimize off-target effects.

MAO-A vs MAO-B selectivity
Class-level inference
MAO-A: IC50 1.0 µM (1000 nM)
MAO-B: IC50 > 1.0 µM (>1000 nM)
Guides isoform selectivity profiling; MAO-A slightly preferred
Recombinant human enzymes; selectivity context requires further optimization
Neuropharmacology Enzyme Inhibition MAO-A Inhibitors Selectivity Profiling

3-Bromo-2-propoxyaniline Key Applications


CYP1A2 Metabolic Stability Screening

3-Bromo-2-propoxyaniline serves as a valuable scaffold in early-stage drug discovery, particularly for compounds where CYP1A2 metabolism is a concern. Its defined IC50 of 7.0 μM against CYP1A2 in human liver microsomes allows medicinal chemists to use it as a reference point for assessing the metabolic liability of new chemical entities. Researchers can modify the core structure and monitor changes in CYP1A2 inhibition, enabling rational design to minimize drug-drug interaction risks and improve the ADME-Tox profile of lead candidates .

Isoform-Selective MAO Inhibitor Development

Derivatives of 3-Bromo-2-propoxyaniline have demonstrated measurable, albeit weak, inhibition of both MAO-A and MAO-B, with a slight selectivity for MAO-A (IC50 <1.0 μM vs. >1.0 μM for MAO-B) . This makes the compound a useful starting point for structure-activity relationship (SAR) studies aimed at developing more potent and selective MAO inhibitors. Researchers in neurodegenerative disease and depression research can use this scaffold to explore modifications that enhance potency and fine-tune isoform selectivity, leveraging the established quantitative baseline .

Cross-Coupling Building Block

The 3-bromo substituent on 3-Bromo-2-propoxyaniline is a prime site for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig couplings . The adjacent 2-propoxy group further influences the electronic properties of the aromatic ring, potentially affecting reaction rates and regioselectivity. This dual functionality makes it a versatile intermediate for constructing complex biaryl and amine-linked structures found in pharmaceuticals, agrochemicals, and advanced materials .

Agrochemical Pesticide & Herbicide Synthesis

Halogenated anilines are frequently used as building blocks in the synthesis of agrochemicals due to their bioactive potential. The specific substitution pattern of 3-Bromo-2-propoxyaniline—a bromine atom for further functionalization and a lipophilic propoxy group for enhanced bioavailability—positions it as a candidate for developing new herbicides, fungicides, or insecticides . Researchers can exploit its unique structure to create novel molecules with improved efficacy and selectivity against target pests .

Application
Selection Property
Validation Focus
CYP1A2 metabolic stability screening
ADME-Tox scaffold profiling
CYP inhibition endpoint comparison
MAO isoform selectivity research
Neuropharmacology SAR baseline
MAO-A vs MAO-B activity ratio
Cross-coupling synthesis
3-bromo reactivity and 2-propoxy electronic tuning
Suzuki-Miyaura / Buchwald-Hartwig yield and regioselectivity
Agrochemical intermediate development
Lipophilic propoxy-substituted aniline scaffold
Herbicide / fungicide target organism screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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